Doxorubicinol hydrochloride
Overview
Description
Doxorubicinol hydrochloride is a derivative of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. It is known for its potent anti-cancer properties and is used to treat various types of cancer, including breast cancer, bladder cancer, and lymphomas . This compound is formed through the reduction of doxorubicin and retains many of its parent compound’s therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxorubicinol hydrochloride is synthesized through the reduction of doxorubicin. The primary method involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and large-scale crystallization techniques to purify the final product . Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Doxorubicinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to doxorubicin under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Reverts to doxorubicin.
Reduction: Forms various reduced derivatives.
Substitution: Produces substituted anthracycline derivatives with potential therapeutic applications.
Scientific Research Applications
Doxorubicinol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the redox behavior of anthracyclines.
Biology: Investigated for its interactions with cellular components and its role in inducing apoptosis.
Medicine: Explored for its potential to overcome doxorubicin resistance in cancer therapy.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Doxorubicinol hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death . Additionally, it generates reactive oxygen species, contributing to its cytotoxic effects . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline with similar mechanisms of action.
Epirubicin: A derivative with a slightly different chemical structure, offering a different toxicity profile.
Uniqueness
Doxorubicinol hydrochloride is unique due to its reduced cardiotoxicity compared to doxorubicin . This makes it a valuable alternative in cases where doxorubicin’s cardiotoxic effects are a concern . Additionally, its ability to overcome doxorubicin resistance in certain cancer types highlights its potential in cancer therapy .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-PNOIAXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141434-67-5 (Parent) | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
582.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63950-05-0 | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXORUBICINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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